

potential off-target effects of DSRM-3716 in neuronal cultures

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Compound of Interest

Compound Name: DSRM-3716

Cat. No.: B1339040

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DSRM-3716 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving the SARM1 inhibitor, **DSRM-3716**, in neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **DSRM-3716**?

A1: **DSRM-3716** is a potent, selective, and reversible inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1).[1][2] SARM1 is an enzyme with NADase activity that acts as a central executioner of programmed axonal degeneration.[3][4] Following axonal injury, an increase in the NMN/NAD+ ratio activates SARM1, leading to rapid NAD+ depletion and subsequent axonal breakdown.[3][4] **DSRM-3716** directly inhibits the NADase activity of SARM1, thereby preserving intra-axonal NAD+ levels and protecting the axon from degeneration.[1][5]

Q2: How selective is **DSRM-3716**? Has it been profiled against other enzymes or receptors?

A2: **DSRM-3716** has been shown to be highly selective. Screening panels demonstrated selectivity for SARM1 over other related NAD+-metabolizing enzymes, such as NAMPT and NMNAT.[1][6] Broader screening has also been performed against a panel of various receptors and transporters, confirming its high selectivity.[1] For detailed selectivity data from screening panels, please refer to the vendor's technical datasheets.



Q3: Can DSRM-3716 cause any toxic or off-target effects in healthy, uninjured neurons?

A3: Studies have shown that **DSRM-3716** does not have toxic effects on the integrity of healthy, intact axons in neuronal cultures.[1] However, as with any potent biological inhibitor, it is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific neuronal culture system. Exceeding the recommended concentration range could lead to unforeseen off-target effects.

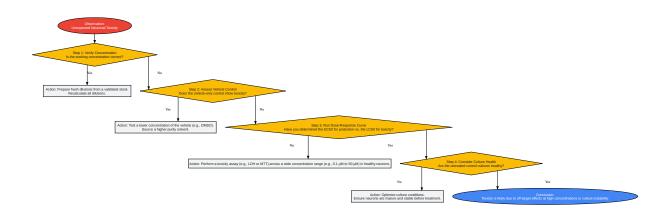
Q4: Is **DSRM-3716** effective against all forms of neurotoxicity?

A4: No. The protective effect of **DSRM-3716** is specific to pathways that are dependent on SARM1 activation. For example, while it is highly effective at preventing axon degeneration following mechanical injury (axotomy) or mitochondrial damage induced by toxins like rotenone, it was found to be ineffective at preventing axon toxicity induced by the proteasome inhibitor bortezomib in human motor neurons.[1][7] This indicates that bortezomib-induced neurotoxicity likely proceeds through a SARM1-independent mechanism.

Troubleshooting Guides Guide 1: Unexpected Neuronal Death or Toxicity Observed

You've applied **DSRM-3716** to your neuronal cultures and observe unexpected cell death, neurite retraction, or poor morphology.





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Caption: Troubleshooting workflow for unexpected neuronal toxicity.



Guide 2: Lack of Axon Protection in an Injury Model

You've applied **DSRM-3716** but are not observing the expected protection from axonal degeneration after an insult.

- Confirm SARM1-Dependence of Your Injury Model:
 - Question: Is the specific neurotoxic insult in your experiment known to activate the SARM1 pathway?
 - Action: Test your injury model in Sarm1 knockout (KO) neurons.[8] If Sarm1 KO neurons are not protected from your insult, **DSRM-3716** will also be ineffective. As noted, bortezomib-induced neurotoxicity is SARM1-independent.[7]
- · Verify Compound Potency and Timing:
 - Question: Was the compound added at the correct time and concentration? Is the compound active?
 - Action: DSRM-3716 is a reversible inhibitor.[2][9] For axotomy models, it must be present during and after the injury to be effective. If it is washed out before the injury, protection is lost.[9] Confirm your working concentration is appropriate (typically in the 1-10 μM range for cellular assays).[1]
- Check Experimental Controls:
 - Question: Are your positive and negative controls behaving as expected?
 - Action:
 - Negative Control: Untreated, injured axons should show complete degeneration.
 - Positive Control (if available): Injured Sarm1 KO neurons should show robust protection.
 [1]
 - Vehicle Control: Injured, vehicle-treated axons should degenerate similarly to the negative control.



Quantitative Data Summary

The following table summarizes key concentrations for **DSRM-3716** activity based on published in vitro studies.

Parameter	Species / Cell Type	Value (IC50 / EC50)	Description	Citation
SARM1 NADase Inhibition	Biochemical Assay	75 nM	Concentration to inhibit 50% of SARM1 enzymatic activity.	[5][10]
Axon Degeneration	Mouse DRG Neurons	2.1 μΜ	Concentration to protect 50% of axons from degeneration post-axotomy.	[1][5]
cADPR Inhibition	Mouse DRG Neurons	2.8 μΜ	Concentration to inhibit 50% of the cADPR increase caused by axotomy.	[1][5]
NfL Release Inhibition	Mouse DRG Neurons	1.9 μΜ	Concentration to inhibit 50% of Neurofilament light chain release postaxotomy.	[1][5]

Experimental Protocols

Protocol 1: Axon Degeneration Assay (Microfluidic Chamber)

This protocol assesses the protective effects of **DSRM-3716** against physical axonal injury.



- Cell Culture: Plate primary neurons (e.g., dorsal root ganglia DRG) in the somatic compartment of a microfluidic device. Allow axons to grow into the separate axonal compartment.
- Compound Treatment: Once axons have crossed into the axonal compartment, treat the
 cultures with DSRM-3716 at the desired final concentrations (e.g., 0.1, 1, 10 μM) or a vehicle
 control (e.g., 0.1% DMSO). Apply treatment to all compartments. Incubate for 2-4 hours.
- Axotomy: Perform axotomy by aspirating the media from the axonal compartment, which
 severs the axons from their cell bodies. Immediately replace the media in the axonal
 compartment with fresh media containing the same concentration of **DSRM-3716** or vehicle.
- Incubation & Imaging: Incubate the cultures for 24-48 hours post-axotomy. Image the distal axons using phase-contrast or fluorescence microscopy (if using fluorescent markers like βIII-tubulin).
- Quantification: Calculate a "Degeneration Index" by quantifying the percentage of fragmented and degenerated axons relative to the total axon area for each condition.

Protocol 2: Neuronal Viability Assay (MTT Assay)

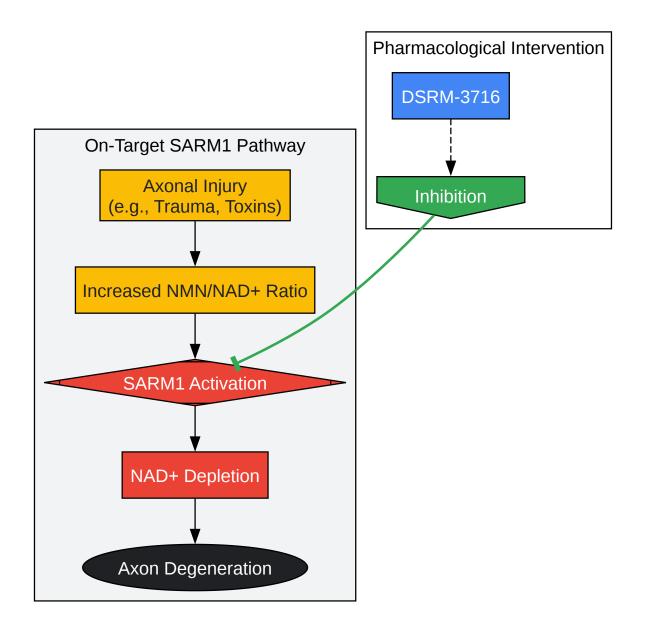
This protocol assesses potential cytotoxicity of **DSRM-3716** on healthy neurons.

- Cell Plating: Plate neuronal cultures in a 96-well plate and allow them to mature.
- Compound Addition: Prepare serial dilutions of **DSRM-3716** in culture medium (e.g., from 0.1 μ M to 50 μ M). Include a vehicle-only control and an untreated control. Replace the existing medium with the compound-containing medium.
- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
- MTT Reagent: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.



 Readout: Measure the absorbance at 570 nm using a plate reader. Decreased absorbance relative to the vehicle control indicates reduced cell viability.

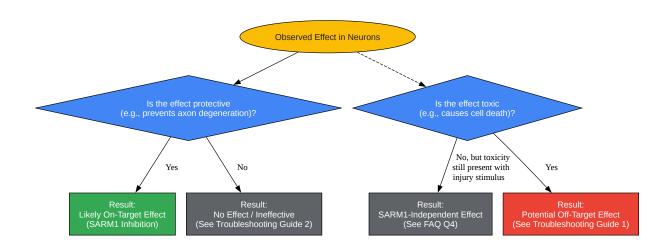
Signaling Pathway and Logic Diagrams



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Caption: On-target mechanism of **DSRM-3716** in the SARM1 pathway.





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Caption: Logic diagram for interpreting experimental outcomes.

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